

Aniline-d7: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: **Aniline-d7**

Cat. No.: **B085245**

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An in-depth exploration of the synthesis, properties, and applications of **Aniline-d7**, a critical tool in modern analytical and pharmaceutical sciences.

Introduction: The Significance of Deuterium Labeling in Aniline

Aniline ($C_6H_5NH_2$), a foundational aromatic amine, is a cornerstone in the synthesis of a vast array of industrial and pharmaceutical compounds, including dyes, polymers, and a multitude of active pharmaceutical ingredients (APIs).^{[1][2]} The strategic replacement of hydrogen atoms with their stable isotope, deuterium (2H or D), to yield **Aniline-d7** ($C_6D_5ND_2$), provides researchers with a powerful tool that retains the fundamental chemical reactivity of aniline while offering distinct physical properties. This isotopic substitution is instrumental in enhancing the precision of analytical measurements and in elucidating metabolic pathways of aniline-containing drugs.

This technical guide offers a comprehensive overview of **Aniline-d7**, from its fundamental properties and synthesis to its critical applications in research and drug development. It is designed to provide senior application scientists and drug development professionals with the technical accuracy and field-proven insights necessary to effectively utilize this deuterated standard.

Physicochemical Properties: Aniline-d7 vs. Aniline

The primary distinction between **Aniline-d7** and its non-deuterated counterpart lies in their molecular weights. This mass difference, while seemingly subtle, has profound implications for their application in mass spectrometry-based analytical techniques. The key physicochemical properties are summarized below for direct comparison.

Property	Aniline-d7	Aniline
CAS Number	14545-23-4[3]	62-53-3[4]
Molecular Formula	C ₆ D ₅ ND ₂ [3]	C ₆ H ₇ N[4]
Molecular Weight	100.17 g/mol [3]	93.13 g/mol [4]
Appearance	Colorless to pale yellow oily liquid	Colorless to brown, oily liquid[5]
Boiling Point	184 °C (lit.)	184 °C[5]
Melting Point	-6 °C (lit.)	-6.30 °C[5]
Density	1.098 g/mL at 25 °C	1.0217 g/mL

The near-identical boiling and melting points indicate that the substitution of hydrogen with deuterium has a minimal impact on the bulk physical properties of the molecule under standard conditions. However, the increased mass of **Aniline-d7** is the cornerstone of its utility as an internal standard.

Synthesis of Aniline-d7: A Methodological Overview

The synthesis of **Aniline-d7** typically involves the exchange of hydrogen atoms for deuterium on the aniline molecule. A common and effective method is through acid-catalyzed hydrogen-deuterium (H-D) exchange.

Experimental Protocol: Acid-Catalyzed H-D Exchange

This protocol is based on the principle of electrophilic aromatic substitution, where a deuterated acid serves as the deuterium source.

Materials:

- Aniline
- Deuterated trifluoroacetic acid (CF_3COOD)
- Anhydrous sodium sulfate (Na_2SO_4)
- Dichloromethane (CH_2Cl_2)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve aniline in deuterated trifluoroacetic acid (CF_3COOD). The acid acts as both the solvent and the deuterium source.
- Stir the mixture at room temperature for a designated period, typically several hours to days, to allow for the exchange of the aromatic and amine protons with deuterium. The reaction progress can be monitored by ^1H NMR spectroscopy by observing the disappearance of the proton signals of aniline.
- Upon completion of the reaction, carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
- Extract the deuterated aniline into dichloromethane.
- Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure using a rotary evaporator to yield **Aniline-d7**.
- The isotopic purity of the final product should be confirmed by mass spectrometry and NMR spectroscopy.

This H-D exchange can also be facilitated by other deuterated acids or by using heterogeneous catalysts in the presence of a deuterium source like D₂O.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of **Aniline-d7** via acid-catalyzed H-D exchange.

Spectroscopic Characterization: The Deuterium Signature

The incorporation of deuterium into the aniline molecule results in predictable and informative changes in its spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: In a fully deuterated **Aniline-d7**, the proton signals corresponding to the aromatic ring and the amine group will be absent. The presence of residual proton signals can be used to determine the degree of deuteration.
- ¹³C NMR: The ¹³C NMR spectrum of **Aniline-d7** will be similar to that of aniline, but the signals for the deuterated carbons will appear as multiplets due to C-D coupling. The chemical shifts for the aromatic carbons in unlabeled aniline are approximately δ 146.5 (C-NH₂), 129.2 (meta-C), 118.5 (para-C), and 115.1 (ortho-C) ppm in CDCl₃.^[2] The electron-donating nature of the amino group causes the ortho and para carbons to be more shielded (upfield) compared to the meta carbons.^[6]

Mass Spectrometry (MS)

Mass spectrometry is a definitive technique for confirming the isotopic enrichment of **Aniline-d7**. The molecular ion peak in the mass spectrum will be shifted by +7 mass units compared to unlabeled aniline.

- Aniline (C₆H₅NH₂): The electron ionization (EI) mass spectrum of aniline shows a molecular ion peak (M⁺) at m/z 93.[4][7]
- **Aniline-d7** (C₆D₅ND₂): The molecular ion peak for **Aniline-d7** will be observed at m/z 100. The presence and relative intensities of peaks at m/z values lower than 100 can indicate the presence of partially deuterated species, allowing for the calculation of isotopic purity.

Applications in Research and Drug Development

The unique properties of **Aniline-d7** make it an invaluable tool in a variety of scientific disciplines, most notably in quantitative bioanalysis and metabolic studies.

Internal Standard in Quantitative Analysis

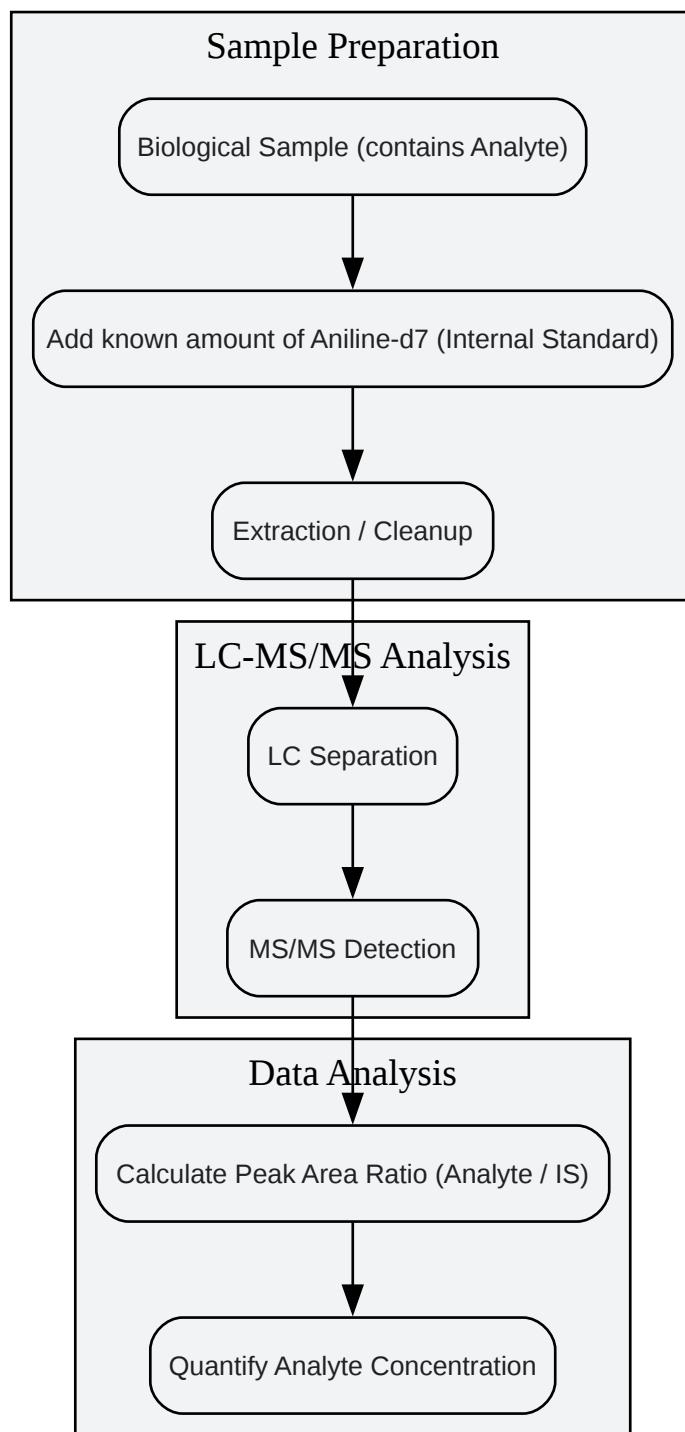
In techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), **Aniline-d7** serves as an ideal internal standard for the quantification of aniline and its metabolites.[8][9][10]

The Rationale for Using a Stable Isotope-Labeled Internal Standard:

- Co-elution: **Aniline-d7** has nearly identical chromatographic retention times to unlabeled aniline, ensuring they experience the same matrix effects during analysis.
- Similar Ionization Efficiency: The chemical similarity between the analyte and the internal standard leads to comparable ionization efficiency in the mass spectrometer source.
- Correction for Sample Loss: By adding a known amount of **Aniline-d7** to a sample at the beginning of the workflow, any loss of the analyte during sample preparation steps (e.g., extraction, derivatization) can be accurately corrected for by monitoring the signal of the internal standard.

This results in significantly improved accuracy, precision, and robustness of quantitative methods.[10]

Diagram of Internal Standard Workflow:



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Caption: Workflow for quantitative analysis using **Aniline-d7** as an internal standard.

Elucidation of Metabolic Pathways

Deuterium-labeled compounds are frequently used to trace the metabolic fate of drugs and xenobiotics.[11][12][13] By administering a deuterated version of an aniline-containing drug, researchers can readily distinguish the drug and its metabolites from endogenous compounds using mass spectrometry. This allows for the unambiguous identification of metabolic pathways, such as hydroxylation, acetylation, and conjugation, which is a critical step in drug development and safety assessment. For instance, studies on aniline metabolism have identified N-acetyl-4-aminophenol as a major metabolite in humans.[11]

Handling and Storage

Proper handling and storage are essential to maintain the isotopic and chemical purity of **Aniline-d7**.

- Storage: **Aniline-d7** should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.
- Handling: Due to its potential toxicity, **Aniline-d7** should be handled in a fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as a dangerous good for transport.[14]

Conclusion

Aniline-d7 is a powerful and versatile tool for researchers, scientists, and drug development professionals. Its key advantage lies in its ability to serve as a highly effective internal standard in mass spectrometry-based quantitative analysis, leading to more accurate and reliable data. Furthermore, its application in metabolic studies provides invaluable insights into the biotransformation of aniline-containing compounds. A thorough understanding of its properties, synthesis, and proper handling is essential for leveraging its full potential in advancing scientific research and pharmaceutical development.

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